molecular formula C19H25NO4 B12940235 1-(tert-Butylamino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate

1-(tert-Butylamino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12940235
M. Wt: 331.4 g/mol
InChI Key: MKKKVNGLCQHFNJ-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylamino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromene-3-carboxylic acid with tert-butylamine and 3-methyl-2-oxobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylamino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene oxides, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-(tert-Butylamino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylate derivatives: These compounds share a similar chromene core structure and exhibit comparable biological activities.

    tert-Butylamino derivatives: Compounds with tert-butylamino groups often have similar chemical properties and reactivity.

Uniqueness

1-(tert-Butylamino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H25NO4/c1-12(2)16(17(21)20-19(3,4)5)24-18(22)14-10-13-8-6-7-9-15(13)23-11-14/h6-10,12,16H,11H2,1-5H3,(H,20,21)

InChI Key

MKKKVNGLCQHFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C)OC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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